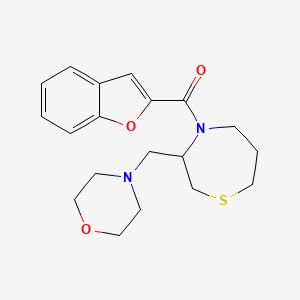

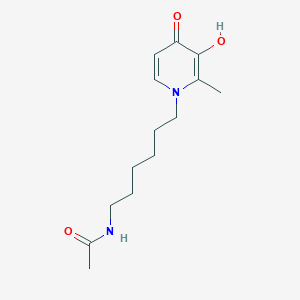

N-(2,4-dimethylphenyl)-2-(morpholin-4-yl)pteridin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from commercially available substrates. For example, Lei et al. (2017) established a rapid and green synthetic method for a similar compound, highlighting the importance of efficient synthesis routes for these types of chemicals (Lei et al., 2017).

Molecular Structure Analysis

X-ray crystallography is a pivotal tool in determining the molecular structure of chemical compounds. Mugnoli et al. (1980) detailed the crystal structure analysis of a compound involving morpholine, underscoring the utility of X-ray analysis in understanding the spatial arrangement of atoms within a molecule (Mugnoli et al., 1980).

Chemical Reactions and Properties

Chemical reactions involving compounds like N-(2,4-dimethylphenyl)-2-(morpholin-4-yl)pteridin-4-amine often exhibit unique reactivity due to their structural features. The reactivity can be influenced by the presence of functional groups such as the morpholine ring and the pteridin core. For instance, the reactivity of morpholine derivatives with secondary amines has been explored to yield structurally complex compounds (Amirnasr et al., 2001).

Physical Properties Analysis

The physical properties of chemical compounds, including melting points, solubility, and crystal form, are crucial for understanding their behavior in different environments. Studies on similar compounds have provided insights into how structural differences can impact these properties. For example, the synthesis and crystal structure of morpholine complexes reveal how molecular arrangement affects physical properties (Singh et al., 2001).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under various conditions, and the ability to undergo specific reactions, define the utility of chemical compounds. The study by Fathalla et al. (2002) on domino-reactions demonstrates the complexity and the potential of specific chemical transformations involving morpholine derivatives (Fathalla et al., 2002).

Applications De Recherche Scientifique

Palladium-Catalyzed Aminations

Palladium-catalyzed aminations of aryl halides with morpholine demonstrate the utility of morpholine derivatives in facilitating nucleophilic substitution reactions, showcasing their role in creating complex organic frameworks (Shi et al., 2008).

Synthesis of Borondipyrromethene Analogs

The study of borondipyrromethene analogs in solution reveals the photophysical properties of compounds with morpholino groups, indicating their potential in designing fluorescent markers and probes for biological applications (Qin et al., 2005).

Antitumor/Anticancer Activity

A series of O-Mannich bases of dihydropyrimidinones, synthesized via Mannich condensation including morpholine, were evaluated for their in vitro and in vivo antitumor/anticancer activities, highlighting the significance of morpholine derivatives in medicinal chemistry and drug design (Venkateshwarlu et al., 2014).

Synthesis of Semicarbazones

The design and synthesis of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants illustrate the application of dimethylphenyl and semicarbazone frameworks in developing new pharmacological agents (Yogeeswari et al., 2005).

Synthesis of Isoxanthopterins

Acylation and 1,3-dipolar cycloaddition reactions involving dimethylamine and morpholine provide pathways to synthesize isoxanthopterins, compounds with potential biological activities (Steinlin & Vasella, 2009).

Photodynamic Therapy

A smart near-infrared photosensitizer with morpholine was synthesized for dual-modal imaging-guided synergistic photodynamic and photothermal therapy, demonstrating the role of morpholine derivatives in enhancing tumor treatment efficacy (Tang et al., 2019).

Propriétés

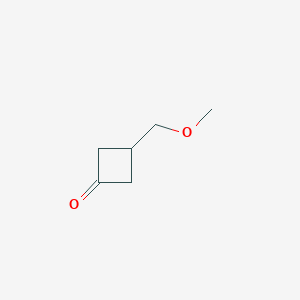

IUPAC Name |

N-(2,4-dimethylphenyl)-2-morpholin-4-ylpteridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O/c1-12-3-4-14(13(2)11-12)21-17-15-16(20-6-5-19-15)22-18(23-17)24-7-9-25-10-8-24/h3-6,11H,7-10H2,1-2H3,(H,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSJAIYJYOMVME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCOCC4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylphenyl)-2-(morpholin-4-yl)pteridin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

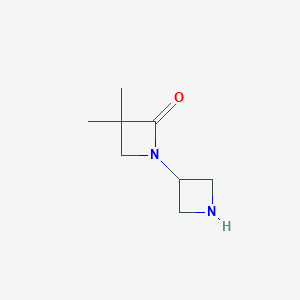

![[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid](/img/structure/B2497764.png)

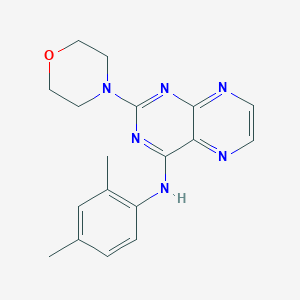

![2-(2-fluorophenoxy)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2497765.png)

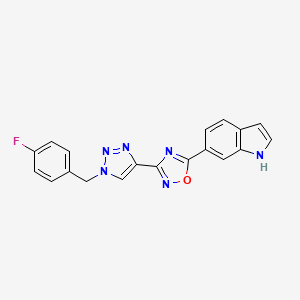

![2-(2-Methoxyphenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2497775.png)

![2-(4-nitrophenyl)-N'-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)propanohydrazide](/img/structure/B2497776.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one](/img/structure/B2497783.png)

![N-tert-butyl-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/no-structure.png)